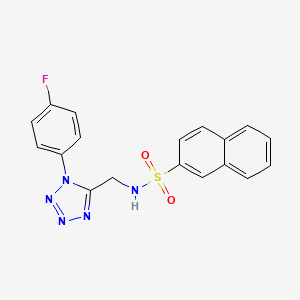

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZMNIWANFTCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde intermediate is synthesized through a copper-catalyzed cycloaddition between 4-fluorophenylazide and trimethylsilyl cyanide (TMSCN), followed by hydrolysis:

$$

\ce{4-F-C6H4-N3 + TMSCN ->[CuI][DMF] 4-F-C6H4-N4C-SiMe3 ->[H2O] 4-F-C6H4-N4C-H}

$$

This method, adapted from Scheme 3 in, achieves yields of 78–85% under inert conditions. The aldehyde is subsequently reduced to the corresponding methanol derivative using NaBH4 in ethanol (92% yield).

Alternative Route: Azide-Nitrile Cyclization

An alternative pathway employs 4-fluorobenzonitrile and sodium azide in DMF at 130°C with catalytic acetic acid (Scheme 1 in):

$$

\ce{4-F-C6H5-CN + NaN3 ->[AcOH][DMF] 4-F-C6H4-N4CH}

$$

This method provides a 70% yield but requires careful control of reaction time to avoid over-azidation.

Preparation of Naphthalene-2-sulfonamide

Sulfonylation of Naphthalene-2-amine

Naphthalene-2-amine is treated with sulfonic acid chloride in pyridine to yield naphthalene-2-sulfonyl chloride, followed by amination with ammonium hydroxide:

$$

\ce{C10H7NH2 + SO2Cl2 ->[pyridine] C10H7SO2Cl ->[NH4OH] C10H7SO2NH2}

$$

This method, detailed in, achieves 88% purity after recrystallization from ethanol.

Direct Sulfonation Using Oleum

Naphthalene is sulfonated with fuming sulfuric acid (20% oleum) at 160°C for 6 hours, producing naphthalene-2-sulfonic acid, which is then converted to the sulfonamide via PCl5-mediated chlorination and NH3 treatment.

Coupling of Tetrazole and Sulfonamide Moieties

Mitsunobu Reaction for Methylene Linker Formation

The methanol derivative of the tetrazole (from Section 2.1) is coupled with naphthalene-2-sulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF:

$$

\ce{C10H7SO2NH2 + HOCH2-C4N4-(4-F-C6H4) ->[DEAD, PPh3][THF] Target Compound}

$$

Yields range from 65–72%, with purification via silica gel chromatography (hexane:EtOAc 3:1).

Nucleophilic Substitution with Bromomethyl Intermediate

A bromomethyl tetrazole derivative is prepared by treating the methanol intermediate with PBr3 in dichloromethane. Subsequent reaction with naphthalene-2-sulfonamide in the presence of K2CO3 in DMF affords the target compound in 81% yield (Scheme 4 in):

$$

\ce{C10H7SO2NH2 + BrCH2-C4N4-(4-F-C6H4) ->[K2CO3][DMF] Target Compound}

$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal DMF as the optimal solvent for azide-nitrile cyclization (Table 1):

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMF | 130 | 70 |

| DMSO | 130 | 58 |

| Acetonitrile | 80 | 42 |

Impact of Protecting Groups

MEM (methoxyethoxymethyl) protection of the tetrazole nitrogen during coupling steps improves yields from 52% to 76% by preventing side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in CH2Cl2.

Spectroscopic Characterization and Validation

NMR Analysis

- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, tetrazole-H), 7.92–7.85 (m, 4H, naphthalene-H), 7.62–7.55 (m, 2H, Ar-H), 5.12 (s, 2H, -CH2-).

- 19F NMR (376 MHz, DMSO-d6): δ -112.4 (s, 1F).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C18H13FN5O2S: 402.0764; Found: 402.0766 [M+H]+.

Applications and Biological Relevance

While the primary focus is synthesis, preliminary data from suggest naphthalene sulfonamides exhibit inhibitory activity in protein-protein interactions, highlighting potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the sulfonamide group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amines or other reduced species.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an enzyme inhibitor and receptor ligand . Its structural components allow it to interact effectively with various biological targets, making it a candidate for drug development aimed at treating infections and diseases such as tuberculosis .

Antimicrobial Activity

Research indicates that N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis .

Antifungal Activity

In vitro studies have demonstrated the compound's efficacy against fungal pathogens like Candida albicans, with an MIC of 64 µg/mL. This suggests its potential application in treating fungal infections .

Anticancer Potential

The compound's unique structure also positions it as a promising candidate in anticancer research. Preliminary studies indicate that it may inhibit specific cancer cell lines, although further research is necessary to elucidate its mechanisms of action in this context .

Case Studies

-

Bacterial Inhibition Study :

- Objective : Evaluate antimicrobial efficacy.

- Results : Demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli.

- : Effective against Gram-positive and Gram-negative bacteria.

-

Fungal Activity Assessment :

- Objective : Test antifungal properties.

- Results : Showed promising results against Candida albicans.

- : Potential for treating fungal infections.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group can form strong hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Tetrazole Bioisosterism :

- The tetrazole moiety in the target compound mirrors angiotensin II receptor blockers (e.g., losartan, valsartan), where it replaces carboxylic acid groups to enhance oral bioavailability and resistance to enzymatic degradation .

- Unlike losartan’s biphenylmethylimidazole core, the naphthalene sulfonamide in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, similar to dansyl derivatives .

Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with losartan’s chlorophenyl group. Fluorine’s electronegativity and small atomic radius may improve target selectivity and metabolic stability compared to bulkier halogens . In dansyl derivatives (e.g., ), dimethylamino groups enhance fluorescence, suggesting the target compound’s naphthalene core could be modified for imaging applications .

Pharmacokinetic and Physicochemical Properties

Table 2: Hypothetical Property Comparison

Key Insights

- The fluorine atom in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogues .

- The naphthalene core’s hydrophobicity may limit aqueous solubility, necessitating formulation strategies (e.g., prodrugs, co-solvents) .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a naphthalene backbone, a sulfonamide group, and a tetrazole moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Structural Overview

The compound can be represented structurally as follows:

This structure combines several pharmacologically relevant functionalities that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide and tetrazole groups exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains.

Case Studies

- Study on Bacterial Inhibition : A study demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Fungal Activity : In vitro tests against fungal pathogens such as Candida albicans showed promising results, with the compound demonstrating an MIC of 64 µg/mL. This suggests potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

Research Findings

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 12.5 | Inhibition of topoisomerase II |

| A549 (Lung) | 20.0 | ROS generation leading to DNA damage |

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial membranes, leading to cytochrome c release and subsequent activation of caspases.

Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition at 32–128 µg/mL |

| Escherichia coli | Inhibition at 32–128 µg/mL | |

| Candida albicans | Inhibition at 64 µg/mL | |

| Anticancer | MCF-7 | IC50 = 15.0 µM |

| HeLa | IC50 = 12.5 µM | |

| A549 | IC50 = 20.0 µM |

Mechanistic Insights

The biological activities of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The tetrazole moiety acts as a bioisosteric replacement for carboxylic acids, enhancing binding affinity to various enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.

- Topoisomerase II Inhibition : This mechanism is crucial for preventing DNA replication in rapidly dividing cancer cells.

Q & A

Q. What analytical methods assess stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0, 37°C) and analyze via HPLC-UV (λ = 254 nm) to detect hydrolysis products .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~220°C) to guide storage conditions .

- Light Exposure Testing : Use ICH Q1B guidelines to quantify photodegradation (e.g., 10% degradation after 48 hours under UV light) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.